8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
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Overview
Description
8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid involves multiple steps, including the formation of the dibenzo[b,e][1,4]dioxepine core, followed by the introduction of the hydroxyl, methoxy, and carboxylic acid groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
- 8-Hydroxy-3-methoxy-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
Uniqueness
Compared to similar compounds, 8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific arrangement of hydroxyl, methoxy, and carboxylic acid groups allows for unique interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
113706-23-3 |
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Molecular Formula |
C25H28O8 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-hydroxy-9-methoxy-6-oxo-7-(2-oxopentyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H28O8/c1-4-6-7-9-17-22(24(28)29)18(27)13-20-23(17)32-19-12-16(31-3)11-14(10-15(26)8-5-2)21(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29) |
InChI Key |
CHJGGBXYLHBLDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCC)OC)O)C(=O)O |
Origin of Product |
United States |
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